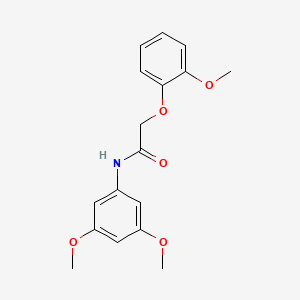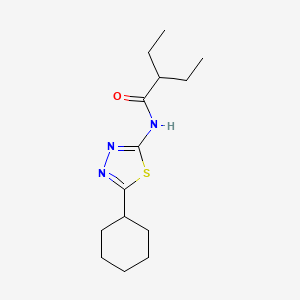
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of pyrroles, which are organic compounds that contain a five-membered aromatic ring. The presence of a nitrovinyl group and a fluorophenyl group in the pyrrole ring makes this compound an interesting target for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is not well understood. However, it is believed that the presence of the nitrovinyl group and the fluorophenyl group in the pyrrole ring contributes to its unique properties and potential applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. However, it has been reported that this compound exhibits low toxicity and is relatively safe to handle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole in lab experiments is its unique properties, which make it a suitable candidate for various applications. However, one of the limitations of using this compound is its relatively low yield during the synthesis process.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole. Some of the potential areas of research include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its unique properties.
2. Investigation of the potential applications of this compound in the field of organic electronics, such as OFETs and OPVs.
3. Development of new synthesis methods to improve the yield of this compound.
4. Studies on the potential use of this compound as a drug delivery agent or in the treatment of various diseases.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are required to gain a better understanding of the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole can be achieved through different methods. One of the commonly used methods is the reaction between 4-fluoroacetophenone and nitroethene in the presence of a base and a catalyst. The reaction results in the formation of the desired product with a yield of around 60%.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge-transport properties, making it a suitable candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-2-[(E)-2-nitroethenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQDIHRKPRPOR-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(2-nitrovinyl)-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)


![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)